3-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione
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Overview
Description
3-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a benzothiazole ring, a piperazine moiety, and a pyrimidine ring, making it a unique and multifunctional molecule.
Mechanism of Action
Target of Action
Similar compounds, such as piperazine derivatives, have been known to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Mode of Action
It is suggested that similar compounds inhibit the haem detoxification pathway, although the exact mechanism is unknown .
Biochemical Pathways
Falciparum parasite’s haem detoxification pathway .
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
Result of Action
Similar compounds have been known to exhibit antibacterial activity .
Action Environment
It is known that the bioavailability and effectiveness of similar compounds can be influenced by various factors, including ph, temperature, and the presence of other substances .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione typically involves a multi-step process:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base, followed by oxidation.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions. This can be achieved by reacting the benzothiazole derivative with piperazine under reflux conditions.
Attachment of the Pyrimidine Ring: The final step involves the introduction of the pyrimidine ring. This can be done by reacting the piperazine-benzothiazole intermediate with 5-methylpyrimidine-2-amine under suitable conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions (temperature, pressure, solvent, and time) to maximize yield.
Purification: Employing techniques such as recrystallization, column chromatography, and HPLC (High-Performance Liquid Chromatography) to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can occur at the nitrogen atoms in the piperazine and pyrimidine rings.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the piperazine and pyrimidine rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, 3-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione has shown promise in various assays. It is investigated for its potential antimicrobial, antiviral, and anticancer activities.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its multifunctional nature allows for a wide range of applications.
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: A simpler derivative without the pyrimidine ring.
5-Methylpyrimidin-2-yl derivatives: Compounds with similar pyrimidine structures but different substituents.
Benzothiazole derivatives: A broad class of compounds with various substituents on the benzothiazole ring.
Uniqueness
3-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione is unique due to its combination of three distinct functional groups: benzothiazole, piperazine, and pyrimidine. This combination provides a versatile scaffold for the development of new compounds with diverse biological activities.
Properties
IUPAC Name |
3-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-12-10-17-16(18-11-12)21-8-6-20(7-9-21)15-13-4-2-3-5-14(13)24(22,23)19-15/h2-5,10-11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RESDVUAFSDHTFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)N2CCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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